N-(3,4-Dichlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea belongs to the chemical class of 1,3-disubstituted ureas. These compounds are characterized by the presence of a urea functional group (-NH-CO-NH-) with two substituents at the nitrogen atoms. This compound is specifically identified as a potential inhibitor of cholesterol acyltransferase (ACAT). []
Synthesis Analysis
The synthesis of N-(3,4-dichlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea involves the reaction of 3-fluoro-4-methylaniline (or its hydrochloride salt) with 3,4-dichlorobenzyl isocyanate. [] The reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures. The product is isolated and purified by standard techniques, such as recrystallization or column chromatography.
Mechanism of Action
As a potential ACAT inhibitor, N-(3,4-dichlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea is proposed to interfere with the catalytic activity of the ACAT enzyme. [] ACAT is responsible for the intracellular esterification of cholesterol, a key step in cholesterol absorption and storage. Inhibition of ACAT can lead to reduced cholesterol esterification and potentially lower plasma cholesterol levels.
Applications
The primary application of N-(3,4-dichlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea identified in the provided literature is as a potential inhibitor of cholesterol acyltransferase (ACAT). []
Related Compounds
Relevance: Both ABT-869 and N-(3,4-Dichlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea share a core N,N'-diaryl urea moiety, indicating they belong to the same chemical class. [, ] The presence of halogenated phenyl rings in both structures further reinforces their structural similarities. The main difference lies in the substitution pattern on the phenyl rings and the presence of a 3-aminoindazole group in ABT-869.
Compound Description: This compound demonstrated potent in vitro and in vivo activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. [] Its efficacy in murine models makes it a promising lead for developing new drugs against this neglected disease. []
Relevance: While this compound doesn't share the urea core with N-(3,4-Dichlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea, the presence of halogenated phenyl rings (3,4-difluorophenyl and 3-fluoro) in both structures suggests potential similarities in their physicochemical properties and potential for biological activity. Furthermore, both compounds were developed in the context of exploring structure-activity relationships for improved potency and efficacy. []
Compound Description: CCT196969 is a panRAF inhibitor, targeting all isoforms of the RAF kinase, which plays a key role in the mitogen-activated protein kinase (MAPK) signaling pathway. [] This compound demonstrated limited brain distribution due to active efflux mechanisms at the blood-brain barrier, particularly by breast cancer resistance protein (BCRP). []
Relevance: This compound and N-(3,4-Dichlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea both belong to the N,N'-disubstituted urea class of compounds. [] Both structures feature a urea core linked to two aromatic systems, one of which contains a halogen substituent (fluorine in CCT196969). This shared structural motif suggests potential similarities in their binding interactions with target proteins.
Compound Description: Similar to CCT196969, LY3009120 is another panRAF inhibitor targeting all RAF isoforms to inhibit aberrant MAPK signaling. [] While LY3009120 also experiences limited brain distribution due to active efflux by BCRP, it displays promising in vitro efficacy against patient-derived melanoma cell lines. []
Relevance: As a member of the N,N'-disubstituted urea class, LY3009120 shares a core structural feature with N-(3,4-Dichlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea. [] The presence of a fluorine atom on the aromatic ring directly attached to the urea nitrogen in LY3009120 further emphasizes the structural similarity with the target compound.
Compound Description: MLN2480 is a panRAF inhibitor designed to block the MAPK signaling pathway. [] It demonstrates a better brain distribution profile compared to other panRAF inhibitors like CCT196969 and LY3009120, despite being a substrate for BCRP. []
Relevance: Although MLN2480 lacks a urea moiety, it belongs to the broader category of kinase inhibitors, similar to the urea-containing panRAF inhibitors like CCT196969 and LY3009120, and therefore may share some structural similarities and mechanistic aspects with N-(3,4-Dichlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea. [] The shared focus on kinase inhibition highlights a common research interest in targeting specific enzyme families for therapeutic purposes.
Compound Description: Sch527123 acts as a potent allosteric antagonist for both CXCR1 and CXCR2, receptors involved in neutrophil chemotaxis and myeloperoxidase release. [] It exhibits a higher affinity for CXCR2 and effectively inhibits neutrophil responses to chemokines like CXCL1 and CXCL8. []
Relevance: Sch527123 and N-(3,4-Dichlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea belong to the same chemical class, sharing the central N,N'-diaryl urea scaffold. [] The presence of halogen substituents on the aromatic rings further highlights their structural similarities. Both compounds target specific receptors or enzymes, emphasizing the significance of this chemical class in medicinal chemistry and drug development.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.